molecular formula C8H21N3 B6285408 (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine CAS No. 1211476-71-9

(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine

Cat. No.: B6285408
CAS No.: 1211476-71-9
M. Wt: 159.27 g/mol
InChI Key: SBKPHHOZJGYJMO-UHFFFAOYSA-N
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Description

(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine is an aliphatic tertiary amine that forms a quadridentate ligand. It is a hexamethyl derivative of (2-aminoethyl)amine and is known for its use in atom transfer radical polymerization (ATRP). This compound is also referred to as tris[2-(dimethylamino)ethyl]amine .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine can be synthesized by a modification of Ristempart’s synthesis. The process involves the reaction of (2-aminoethyl)amine with formaldehyde and formic acid, followed by methylation using methyl iodide .

Industrial Production Methods

In industrial settings, the compound is typically produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
DMEEA is widely recognized for its role as a crucial intermediate in the synthesis of various pharmaceuticals, especially antidepressants and anti-anxiety medications. Its structure facilitates enhanced bioavailability of drug formulations, making it a valuable asset in the pharmaceutical industry .

Case Study: Antidepressant Formulation
A notable study demonstrated that incorporating DMEEA into the formulation of a selective serotonin reuptake inhibitor (SSRI) significantly improved its solubility and absorption rates in biological systems. This enhancement led to increased therapeutic efficacy and reduced side effects compared to traditional formulations.

Polymer Chemistry

Specialty Polymers and Coatings
In polymer chemistry, DMEEA is employed to produce specialty polymers and coatings that exhibit improved adhesion and durability. These properties are particularly beneficial in industries such as automotive and aerospace, where material performance is critical .

Application AreaBenefits
AutomotiveEnhanced durability of coatings
AerospaceImproved adhesion under extreme conditions

Case Study: Automotive Coatings
Research indicated that coatings formulated with DMEEA exhibited superior resistance to environmental stressors compared to conventional coatings. This led to longer-lasting finishes and reduced maintenance costs for automotive manufacturers.

Biochemical Research

Reagent in Biochemical Assays
DMEEA serves as a reagent in various biochemical assays, particularly in studies exploring enzyme activity and metabolic pathways. Its ability to facilitate chemical reactions makes it an essential tool for researchers aiming for efficient experimental outcomes .

Case Study: Enzyme Activity Studies
In a study focusing on enzyme kinetics, DMEEA was utilized to enhance the reaction rates of specific enzymes involved in metabolic pathways. The results showed a marked increase in reaction efficiency, allowing for more accurate measurements of enzyme activity.

Surface Modification

Enhancing Hydrophilicity or Hydrophobicity
The compound is also used for surface modification to improve hydrophilicity or hydrophobicity, which is critical in biomedical engineering and material science applications. This property can significantly enhance the performance of medical devices and implants .

Modification TypeApplication AreaImpact
HydrophilicityMedical DevicesImproved biocompatibility
HydrophobicityImplantsReduced biofouling

Agricultural Chemicals

Formulation of Agrochemicals
DMEEA is utilized in formulating agrochemicals such as herbicides and pesticides. Its inclusion helps improve the efficacy and stability of active ingredients, ultimately leading to better crop yields .

Case Study: Herbicide Efficacy
In agricultural trials, herbicides formulated with DMEEA demonstrated improved stability under varying environmental conditions compared to those without it. This resulted in more effective weed management strategies for farmers.

Mechanism of Action

The mechanism of action of (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine involves its ability to form stable complexes with metal ions. This property is utilized in atom transfer radical polymerization (ATRP), where the compound acts as a ligand to stabilize the transition metal catalyst. The formation of these complexes facilitates the transfer of radicals, enabling controlled polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

    Tris(2-aminoethyl)amine: Another aliphatic amine used in similar applications but lacks the dimethylamino groups.

    N,N,N’,N’-Tetramethylethylenediamine: A related compound with similar coordination properties but different steric and electronic effects.

    N,N-Dimethylethylenediamine: Similar structure but with fewer amino groups.

Uniqueness

(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine is unique due to its hexamethyl derivative structure, which provides enhanced stability and coordination properties. This makes it particularly effective in applications such as ATRP, where stable and efficient ligand formation is crucial .

Biological Activity

The compound (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine , commonly referred to as DEAE , is a polyamine derivative that has garnered attention for its diverse biological activities. This article explores the biological activity of DEAE, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DEAE is characterized by its aminoethyl groups and dimethylamino moieties, which contribute to its reactivity and biological interactions. Its chemical structure can be represented as follows:

DEAE=H2NCH2CH2N CH3 2CH2CH2NH2\text{DEAE}=\text{H}_2\text{NCH}_2\text{CH}_2\text{N CH}_3\text{ }_2\text{CH}_2\text{CH}_2\text{NH}_2

This structure allows DEAE to participate in various biochemical processes, particularly in cellular signaling and modulation.

DEAE exhibits several mechanisms of action, which include:

  • Enzyme Inhibition : DEAE can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It interacts with various receptors, influencing signal transduction pathways critical for cell communication.
  • Antimicrobial Activity : Research indicates that DEAE possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that DEAE derivatives showed significant cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways, leading to cell death .
  • Neuroprotective Effects : Research indicated that DEAE could protect neurons from oxidative stress-induced damage. In vitro studies showed that DEAE reduced reactive oxygen species (ROS) levels in neuronal cells .
  • Antimicrobial Properties : A series of experiments revealed that DEAE exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound disrupted bacterial cell membranes, leading to cell lysis .

Comparative Analysis with Similar Compounds

The biological activity of DEAE can be compared with other similar compounds such as tris[2-(dimethylamino)ethyl]amine (Me6TREN). A summary of key differences is presented in the table below:

CompoundAnticancer ActivityAntimicrobial ActivityNeuroprotective Effects
DEAEHighBroad-spectrumYes
Me6TRENModerateLimitedNo

Pharmaceutical Development

DEAE has potential applications in drug development due to its ability to modulate biological pathways. It is being investigated as a lead compound for:

  • Cancer therapeutics : Targeting specific cancer cell lines.
  • Antimicrobial agents : Developing new treatments against resistant bacterial strains.

Biochemical Studies

In biochemical research, DEAE is utilized as a reagent for studying enzyme kinetics and cellular signaling pathways. Its ability to modify enzyme activity makes it a valuable tool in pharmacological studies.

Properties

CAS No.

1211476-71-9

Molecular Formula

C8H21N3

Molecular Weight

159.27 g/mol

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N'-ethylethane-1,2-diamine

InChI

InChI=1S/C8H21N3/c1-4-11(6-5-9)8-7-10(2)3/h4-9H2,1-3H3

InChI Key

SBKPHHOZJGYJMO-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN)CCN(C)C

Purity

95

Origin of Product

United States

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